N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-6-18-7-11(19-8)13(21)20-10-5-9(14(15,16)17)3-4-12(10)22-2/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJRJYDTZASAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.
Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s solubility and bioavailability. The pyrazine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, biological activity, and synthetic approaches.
Table 1: Structural and Functional Comparison of Pyrazinecarboxamide Derivatives
Key Observations :
Substituent Impact on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., Compound 4e ) enhances metabolic stability and influences receptor binding via hydrophobic interactions. Methoxy vs. Chloro: Compared to chloro-substituted analogs (e.g., Compound 27 ), the methoxy group in the target compound may reduce lipophilicity but improve solubility and pharmacokinetics.
Chiral separation in Example 6 highlights the role of stereochemistry in optimizing activity, a consideration for the target compound if enantiomers exist.
Synthetic Efficiency :
- High-yield syntheses (e.g., 97.9% for Compound 61 ) often employ mild bases (K₂CO₃) and polar solvents, suggesting similar strategies could optimize the target compound’s production.
Table 2: Physicochemical and Structural Comparisons
Biological Activity
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its pharmacological properties and mechanisms of action.
1. Chemical Structure and Properties
The compound this compound features a pyrazine ring substituted with a methoxy and trifluoromethyl group on the phenyl moiety. Its chemical formula is .
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The methoxy and trifluoromethyl groups are introduced via electrophilic aromatic substitution or other substitution reactions.
3.1 Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately 5.0 µM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| Panc-1 | 7.5 |
| A549 (Lung) | 10.0 |
3.2 Antioxidant Activity
The compound has shown promising antioxidant properties, which may contribute to its anticancer effects. In vitro assays demonstrated that it effectively scavenged free radicals, thereby reducing oxidative stress in cells .
3.3 Antibacterial Activity
This compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 8 µM .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of cell proliferation : This may occur through the induction of apoptosis in cancer cells.
- Antioxidative pathways : By modulating reactive oxygen species (ROS) levels, the compound can protect normal cells while selectively targeting cancerous cells.
5. Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects on various cancer cell lines, confirming its selective toxicity towards malignant cells while sparing normal fibroblasts .
- Antioxidant Efficacy : In a study measuring oxidative stress markers in treated cells, this compound significantly reduced markers associated with oxidative damage .
Q & A
Q. What are the established synthetic routes for N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide?
A multi-step synthesis typically involves:
- Coupling reactions : Nucleophilic coupling of pyrazine-2-carboxylic acid derivatives with substituted phenyl isocyanates (e.g., using NaH for activation) .
- Protection/Deprotection : Use of protecting groups like 4-methoxybenzyl (PMB) to prevent unwanted side reactions during intermediate formation .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products .
- Example: A similar compound, 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide, was synthesized using HATU as a coupling agent and purified via silica gel chromatography .
Q. Which spectroscopic methods are critical for structural validation of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., distinguishing between pyrazine and phenyl ring protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects isotopic patterns (e.g., m/z 428.3 [M+H]+ for a related pyrazine-carboxamide) .
- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .
Q. How can researchers optimize solubility for in vitro bioactivity assays?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO for stock solutions) followed by dilution in aqueous buffers.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) without altering core pharmacophores .
- Co-solvents : Additives like cyclodextrins or Tween-80 enhance solubility in biological media .
Advanced Research Questions
Q. What experimental strategies address low yields in the final coupling step of synthesis?
- Reagent optimization : Replace traditional coupling agents with HATU or EDCI for higher efficiency in amide bond formation .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., trifluoroacetyl group hydrolysis) .
- Stoichiometric adjustments : Use a 10–20% excess of the phenyl isocyanate derivative to drive the reaction to completion .
Q. How do structural modifications to the trifluoromethyl group impact biological activity?
- Electronic effects : The -CF3 group enhances electron-withdrawing properties, increasing binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic stability : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles .
- Case study : In pyrimidine analogs, replacing -CF3 with -CH3 decreased anti-inflammatory activity by 40%, highlighting its role in target engagement .
Q. What methodologies resolve discrepancies in reported IC50 values across studies?
- Assay standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for baseline inhibition) .
- Purity verification : Ensure >95% compound purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude impurities affecting activity .
- Structural analogs : Compare data with closely related derivatives (e.g., pyrazine vs. pyrimidine cores) to identify scaffold-specific trends .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
